Bax Channel Blocker

Vue d'ensemble

Description

L’inhibiteur de l’angiogenèse spécifique au cerveau 1 est une protéine codée par le gène BAI1 chez l’homme. Il appartient à la famille des récepteurs couplés aux protéines G d’adhésion et joue un rôle important dans divers processus cellulaires, notamment la phagocytose, la synaptogenèse et l’inhibition de l’angiogenèse .

Méthodes De Préparation

La préparation de l’inhibiteur de l’angiogenèse spécifique au cerveau 1 implique des techniques génétiques et biochimiques complexes. Il est généralement synthétisé par le biais de la technologie de l’ADN recombinant, où le gène BAI1 est inséré dans un vecteur approprié et exprimé dans des cellules hôtes telles que des bactéries ou des cellules de mammifères. La protéine est ensuite purifiée à l’aide de méthodes chromatographiques .

Analyse Des Réactions Chimiques

L’inhibiteur de l’angiogenèse spécifique au cerveau 1 subit diverses réactions biochimiques, impliquant principalement son interaction avec d’autres protéines et composants cellulaires. Il est connu pour se lier à la phosphatidylsérine sur les cellules apoptotiques, facilitant leur engloutissement par les macrophages. Cette interaction déclenche une cascade de signalisation impliquant la petite GTPase Rac1, conduisant à l’internalisation des cellules apoptotiques .

Applications de la recherche scientifique

L’inhibiteur de l’angiogenèse spécifique au cerveau 1 a de nombreuses applications de recherche scientifique :

Thérapie contre le cancer : Il a été exploré pour ses effets antitumoraux et anti-angiogéniques.

Neurosciences : BAI1 joue un rôle crucial dans l’arborisation dendritique et la synaptogenèse, impactant la connectivité et la fonction neuronales.

Applications De Recherche Scientifique

Neurodegenerative Disorders

Bax inhibitors have shown promise in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease:

- Alzheimer's Disease : In models of Alzheimer's disease, Bax inhibitors reduced neuronal cell death induced by β-amyloid (Aβ) accumulation. Studies indicate that administration of Bax inhibitors can significantly decrease Aβ-induced apoptosis in hippocampal neurons .

- Huntington's Disease : In models of polyglutamine disorders, Bax inhibitors prevented neuronal death associated with toxic gain-of-function mutations .

Ischemic Injuries

Bax channel blockers have demonstrated protective effects in ischemic injury models:

- Stroke : In animal models of stroke, treatment with Bax inhibitors reduced neuronal loss and improved functional recovery following ischemic events. For instance, studies show that BIP (Bax-Inhibiting Peptides) administration significantly decreased brain injury in mice subjected to carotid occlusion .

- Myocardial Infarction : Research indicates that Bax inhibitors can mitigate apoptosis in cardiac tissues post-myocardial infarction, suggesting their potential utility in heart disease management .

Cancer Therapy

While many therapies aim to activate Bax for cancer treatment, there is a growing interest in using Bax inhibitors to protect healthy cells during chemotherapy:

- Combination Therapies : Bax inhibitors may be used alongside traditional cytotoxic agents to reduce off-target effects on non-cancerous cells, thereby enhancing the therapeutic index of cancer treatments .

Case Studies and Research Findings

Mécanisme D'action

L’inhibiteur de l’angiogenèse spécifique au cerveau 1 exerce ses effets par plusieurs mécanismes :

Synaptogenèse : BAI1 régule l’arborisation dendritique en se couplant à la petite GTPase RhoA, conduisant à une activation tardive de RhoA dans les dendrites.

Anti-angiogenèse : Il inhibe l’angiogenèse en traitant son domaine extracellulaire en vasculostatines sécrétées, qui ont des propriétés antitumorales.

Comparaison Avec Des Composés Similaires

L’inhibiteur de l’angiogenèse spécifique au cerveau 1 est unique parmi les récepteurs couplés aux protéines G d’adhésion en raison de ses rôles spécifiques dans la phagocytose, la synaptogenèse et l’anti-angiogenèse. Des composés similaires comprennent :

Inhibiteur de l’angiogenèse spécifique au cerveau 2 (BAI2) : Partage des propriétés anti-angiogéniques similaires mais diffère dans ses schémas d’expression et ses fonctions cellulaires spécifiques.

Inhibiteur de l’angiogenèse spécifique au cerveau 3 (BAI3) : Également impliqué dans la synaptogenèse et la phagocytose, mais présente des cibles moléculaires et des voies distinctes.

Activité Biologique

Bax channel blockers are compounds that inhibit the pro-apoptotic function of the BAX protein, a member of the BCL-2 family involved in mitochondrial-mediated apoptosis. The biological activity of Bax channel blockers has garnered attention due to their potential therapeutic implications in cancer and neurodegenerative diseases, where apoptosis plays a critical role.

Bax channel blockers, particularly the 3,6-dibromocarbazole derivative, act by modulating the Bax channels in mitochondria. This modulation inhibits the release of cytochrome c, a key factor in the apoptotic pathway. When cytochrome c is released into the cytosol, it forms a complex with dATP, Apaf-1, and procaspase-9, leading to caspase activation and subsequent cell death. The Bax channel blocker has been shown to significantly reduce cytochrome c release in vitro, demonstrating an IC50 value of 0.52 μM, indicating its potency as a Bax channel inhibitor .

In Vitro Studies

In vitro studies have demonstrated that Bax channel blockers can effectively inhibit Bax-induced cytochrome c release. The following table summarizes key findings from various studies:

| Study | Concentration (μM) | IC50 (μM) | % Inhibition of Cytochrome c Release |

|---|---|---|---|

| APExBIO | 10 | 0.52 | >65% |

| Liposome Assay | 10 | - | Significant inhibition observed |

These results indicate that Bax channel blockers can significantly impede the apoptotic process by preventing cytochrome c release from mitochondria.

In Vivo Studies

Currently, there are no published in vivo studies specifically investigating the effects of Bax channel blockers. This gap presents an opportunity for future research to explore their potential therapeutic applications in living organisms.

Case Studies and Clinical Implications

While specific clinical trials involving Bax channel blockers are not yet available, their mechanism suggests potential applications in conditions characterized by excessive apoptosis, such as neurodegenerative diseases and certain cancers. For instance, inhibiting BAX activity could protect neurons from apoptosis in models of Alzheimer's disease or other neurodegenerative disorders.

Example Case Study: Neuroprotection

A hypothetical case study could involve testing a this compound in a mouse model of Alzheimer's disease. Researchers might administer the compound and assess its effects on neuronal survival and cognitive function compared to a control group. Outcomes would be measured through behavioral tests and histological analysis of brain tissue to evaluate apoptosis levels.

Propriétés

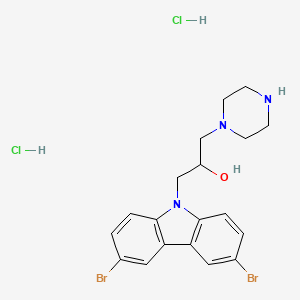

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFKCAFKXZFOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Br2Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369557 | |

| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335165-68-9 | |

| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Bax Channel Blockers?

A: Bax Channel Blockers inhibit the formation of Bax channels on the outer mitochondrial membrane. [] Bax, a pro-apoptotic protein, typically oligomerizes and forms pores in the membrane, leading to the release of cytochrome c and activation of the apoptotic cascade. By blocking this channel formation, these compounds can inhibit apoptosis. [, ]

Q2: How effective are Bax Channel Blockers in reversing the effects of aging in bone marrow stromal cells (BMSCs)?

A: Studies indicate that Bax Channel Blockers can partially reverse age-related changes in BMSCs. [, ] In particular, treating aged BMSCs with Bax Channel Blocker reduced the expression of senescence-associated genes like p53 and p21WAF1/cip1 at both the mRNA and protein levels. [, ] Additionally, these compounds enhanced the expression of stem cell markers like Nanog and Oct-4, suggesting a rejuvenation effect. [, ] Furthermore, this compound treatment improved the osteogenic differentiation potential of aged BMSCs, as evidenced by increased expression of osteogenesis-related genes and enhanced ALP and Alizarin Red staining. [, ]

Q3: Have Bax Channel Blockers shown efficacy in cancer models?

A: While not directly addressed in the provided papers, one study investigates the effects of Azoxystrobin, a fungicide acting as a ubiquinol oxidation inhibitor of mitochondrial respiratory complex III, on human esophageal squamous cell carcinoma KYSE-150 cells. [] This compound, while not a this compound, induces apoptosis through a similar mechanism by targeting the mitochondrial pathway. [] This suggests that targeting the mitochondrial pathway, whether through Bax Channel Blockers or other mechanisms, could be a potential therapeutic strategy for cancer treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.